3-(1,3-Dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
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Overview
Description
3-(1,3-Dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a complex organic compound that features a unique structure combining an indane derivative, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. One common route includes the condensation of 1,3-dioxaindane derivatives with pyridine-3-carbaldehyde, followed by the introduction of a nitrile group through cyanation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(1,3-Dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-(1,3-Dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxaindan-5-yl)-3-oxo-2-(pyridin-2-yl)propanenitrile
- 3-(1,3-Dioxaindan-5-yl)-3-oxo-2-(pyridin-4-yl)propanenitrile
- 3-(1,3-Dioxaindan-5-yl)-3-oxo-2-(quinolin-3-yl)propanenitrile
Uniqueness
3-(1,3-Dioxaindan-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C15H10N2O3 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-oxo-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C15H10N2O3/c16-7-12(11-2-1-5-17-8-11)15(18)10-3-4-13-14(6-10)20-9-19-13/h1-6,8,12H,9H2 |
InChI Key |
NXJFRYYGQZKVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C(C#N)C3=CN=CC=C3 |
Origin of Product |
United States |
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